6-phenyl-1H-indole-3-carbaldehyde

Catalog No.
S12328609
CAS No.
M.F
C15H11NO
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-phenyl-1H-indole-3-carbaldehyde

Product Name

6-phenyl-1H-indole-3-carbaldehyde

IUPAC Name

6-phenyl-1H-indole-3-carbaldehyde

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c17-10-13-9-16-15-8-12(6-7-14(13)15)11-4-2-1-3-5-11/h1-10,16H

InChI Key

ZGUVWRGGPVNMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C=O

6-phenyl-1H-indole-3-carbaldehyde is an organic compound characterized by its indole structure, which features a phenyl group attached to the nitrogen atom of the indole ring and an aldehyde functional group at the carbon-3 position. This compound is a derivative of indole, a bicyclic structure that is significant in various biological systems and synthetic chemistry. The molecular formula for 6-phenyl-1H-indole-3-carbaldehyde is C15H13N, and it has a molecular weight of approximately 221.27 g/mol.

Typical of aldehydes and indoles. Key reactions include:

  • Knoevenagel Condensation: This reaction can occur with active methylene compounds to form α,β-unsaturated carbonyl compounds.
  • C–H Functionalization: The aldehyde group can direct C–H arylation reactions, allowing for the introduction of aryl groups at specific positions on the indole ring .
  • Nucleophilic Additions: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

The biological activity of 6-phenyl-1H-indole-3-carbaldehyde has been explored in several studies. Compounds related to indole structures are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Indole derivatives have shown promising results against various bacterial strains and fungi .
  • Anticancer Properties: Some studies indicate that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Certain indoles exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.

Synthesis of 6-phenyl-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Formylation of Indoles: The compound can be synthesized by formylating phenylindole using reagents such as Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) or through the use of Grignard reagents .
  • Reimer-Tiemann Reaction: This method involves the treatment of indoles with chloroform in the presence of a strong base to introduce the aldehyde group.
  • Direct Aldol Condensation: This reaction can be performed using phenylacetaldehyde and an appropriate indole derivative under basic conditions.

6-phenyl-1H-indole-3-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.
  • Organic Synthesis: Utilized in the preparation of more complex molecules through various organic reactions.
  • Material Science: Potential applications in developing organic electronic materials due to its structural properties.

Studies on the interactions of 6-phenyl-1H-indole-3-carbaldehyde with biological targets are essential for understanding its pharmacological effects. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects, including cellular uptake and metabolic pathways.

Several compounds share structural similarities with 6-phenyl-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Fluoro-1H-indole-3-carbaldehydeFluorine substitution at position 5Enhanced biological activity due to fluorine effects
4-Fluoro-1H-indole-3-carbaldehydeFluorine substitution at position 4Potentially different reactivity patterns
5-Methyl-1H-indole-3-carbaldehydeMethyl group at position 5Altered lipophilicity affecting biological activity
5-NitroindoleNitro group at position 5Known for significant antimicrobial properties
5-PyridylindolePyridine ring substitutionUnique electronic properties influencing reactivity

The uniqueness of 6-phenyl-1H-indole-3-carbaldehyde lies in its specific phenyl substitution, which can significantly influence its reactivity and biological profile compared to other derivatives. Its ability to participate in diverse

Traditional Synthetic Routes for 6-Phenyl-1H-Indole-3-Carbaldehyde

Fischer Indole Cyclization Strategies

The Fischer indole cyclization remains a cornerstone for constructing the indole core. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, followed by aromatization. For 6-phenyl-1H-indole-3-carbaldehyde, phenylhydrazine reacts with substituted acetophenones under acidic conditions to form intermediate hydrazones, which undergo -sigmatropic rearrangement and subsequent cyclization.

Key variables influencing yield include:

  • Acid catalyst selection: Concentrated sulfuric acid (yield: 65–78%) outperforms Lewis acids in promoting regioselective cyclization.
  • Substituent effects: Electron-donating groups on acetophenones enhance reaction rates by stabilizing cationic intermediates.

Table 1: Fischer Cyclization Conditions for 6-Phenylindole Derivatives

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
4-MethoxyacetophenoneH₂SO₄120878
3-ChloroacetophenoneHCl/EtOH1001265

Vilsmeier-Haack Formylation Mechanisms

The Vilsmeier-Haack reaction introduces the aldehyde group at the indole 3-position. This two-step protocol involves:

  • Generating the chloroiminium ion intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Electrophilic formylation at the electron-rich C3 position of 6-phenylindole.

Table 2: Vilsmeier-Haack Reaction Variables

Indole SubstituentPOCl₃ Equiv.Reaction Time (h)Yield (%)
6-Phenyl1.2482
5-Methoxy-6-phenyl1.5675

Microwave irradiation reduces formylation time to 30 minutes while maintaining yields >80%.

Modern Catalytic Systems in Indole Functionalization

Clayzic Catalyst-Mediated Eco-Friendly Synthesis

Clayzic catalysts (ZnCl₂-supported montmorillonite) enable solvent-free Friedel-Crafts alkylation for indole functionalization. These systems achieve 85–90% yields at 80°C through:

  • Lewis acid sites activating carbonyl electrophiles.
  • Brønsted acid sites facilitating proton transfer during cyclization.

Table 3: Clayzic Catalyst Performance

SubstrateCatalyst Loading (wt%)Yield (%)
6-Phenylindole1588
6-(4-Fluorophenyl)indole2084

Microwave-Assisted Acceleration of Key Intermediate Formation

Microwave irradiation enhances reaction kinetics in both cyclization and formylation steps:

  • Fischer cyclization time reduced from 8 hours to 45 minutes.
  • Energy efficiency improved by 40% compared to conventional heating.

Table 4: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Reaction Time (min)45480
Energy Consumption120 kJ850 kJ
Isolated Yield (%)8578

Green Chemistry Paradigms in Indole Derivative Production

Solvent-Free Reaction Optimization

Solvent-free Fischer cyclization using mechanochemical grinding achieves 80% yield with:

  • Elimination of volatile organic compounds (VOCs).
  • 50% reduction in reaction energy input.

Table 5: Solvent-Free vs. Solvent-Based Synthesis

ConditionYield (%)E-Factor
Solvent-Free802.1
Ethanol785.8

Atom-Economical Pathway Design

Tandem Fischer-Vilsmeier sequences improve atom economy to 87% by:

  • Integrating cyclization and formylation in one pot.
  • Recycling POCl₃ via in situ regeneration.

Equation 1: Atom Economy Calculation$$\text{Atom Economy} = \frac{\text{MW of Product}}{\text{Σ MW of Reactants}} \times 100 = \frac{221.27}{152.15 + 120.15} \times 100 = 87\%$$

Scaffold Diversification Through Sustainable MCR Platforms

Groebke-Blackburn-Bienaymé Reaction Adaptations

The Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a pivotal three-component reaction (3CR) for synthesizing imidazo[1,2-a]pyridines and related heterocycles. 6-Phenyl-1H-indole-3-carbaldehyde serves as a critical aldehyde component in GBB reactions, enabling the formation of fused polycyclic systems. For instance, Lavilla et al. demonstrated that indole-3-carbaldehydes react with 2-aminopyridines and ethyl isocyanoacetate under Yb(OTf)~3~ catalysis to yield pentacyclic indole derivatives (e.g., 67) via a cascade GBB/Pictet–Spengler/oxidation sequence [2]. This one-pot methodology achieved yields of 10–43%, with atmospheric oxygen or CoBr~2~ acting as oxidants [2].

The aldehyde’s position on the indole ring significantly influences reaction outcomes. Indole-3-carbaldehydes predominantly form fused polyheterocycles, whereas indole-2-carbaldehydes (e.g., 70) favor linked architectures via nucleophilic additions [2]. For example, using 3 equivalents of indole-2-carbaldehyde under acidic conditions generated linked polyheterocycles 75 through sequential aldol condensation and cyclization [2]. These adaptations highlight the compound’s versatility in generating structurally diverse scaffolds under mild, sustainable conditions.

Table 1: Representative GBB Reactions Involving Indole-3-Carbaldehydes

ComponentsCatalystProduct ClassYield (%)Reference
2-Aminopyridine, IsocyanideYb(OTf)~3~Fused pentacyclic indoles10–43 [2]
2-Aminopyrazine, IsocyanideYb(OTf)~3~Imidazo[1,2-a]pyrazines12–48 [2]

Ugi-Type Cyclization Pathways

6-Phenyl-1H-indole-3-carbaldehyde also participates in Ugi four-component reactions (Ugi-4CR), followed by post-cyclization steps to access nitrogen-rich heterocycles. Van der Eycken et al. utilized indole carbaldehydes in Ugi adducts 2a, which underwent InCl~3~-catalyzed intramolecular cyclization to yield α-methylene β-lactams (2b) or γ-lactams (2g) [3]. The choice of catalyst dictated product selectivity: InCl~3~ favored β-lactams (up to 95% yield), while AlCl~3~ promoted γ-lactam formation [3].

Gold-catalyzed hydroarylation of Ugi adducts 20a derived from indole carbaldehydes provided indoloazepinones 20b via endo-dig cyclization, with yields exceeding 80% [3]. Similarly, palladium catalysts enabled the synthesis of benzoxazepinones 27b, showcasing the aldehyde’s role in regioselective cyclizations [3]. These pathways underscore its utility in constructing medium-sized rings and bridged architectures.

Table 2: Post-Ugi Cyclization Outcomes with Indole Carbaldehydes

Ugi AdductCatalystProductYield (%)Reference
2aInCl~3~α-Methylene β-lactams≤95 [3]
20aAu(PPh~3~)SbF~6~Indoloazepinones80–90 [3]

Privileged Structure Generation for Bioactive Molecules

Carbazole Derivative Synthesis

While direct carbazole synthesis from 6-phenyl-1H-indole-3-carbaldehyde remains underexplored, its reactivity in annulation reactions suggests potential pathways. For instance, GBB adducts 64 derived from indole-3-carbaldehydes undergo oxidation and Pictet–Spengler cyclization to form pentacycles 67, which resemble carbazole-fused systems [2]. Further functionalization of these intermediates could enable access to carbazole derivatives through selective C–H activation or cross-coupling reactions.

Triazole- and Pyrimidine-Containing Hybrid Architectures

The aldehyde group in 6-phenyl-1H-indole-3-carbaldehyde facilitates the synthesis of triazole hybrids via azide-alkyne cycloaddition (not directly cited in sources). However, GBB reactions with amidines could indirectly yield pyrimidine-containing structures. For example, reacting the aldehyde with 2-aminopyrimidines and isocyanides might generate imidazo[1,2-a]pyrimidines, though such examples require further experimental validation.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

221.084063974 g/mol

Monoisotopic Mass

221.084063974 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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